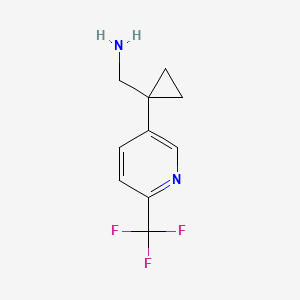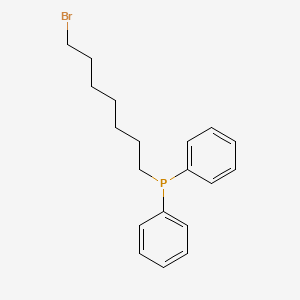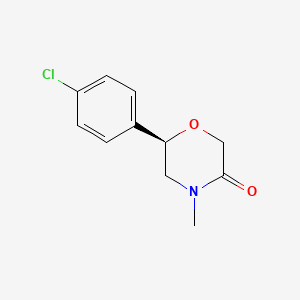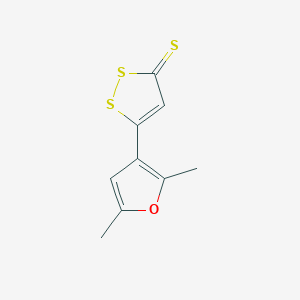![molecular formula C11H15N3O B12625235 (3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one CAS No. 922178-65-2](/img/structure/B12625235.png)
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one is a heterocyclic compound that features a diazepane ring fused with a pyridine moiety
Métodos De Preparación
The synthesis of (3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine derivative and the diazepane ring.
Reaction Conditions: The pyridine derivative is reacted with a suitable diazepane precursor under controlled conditions to form the desired compound. Common reagents include bases and solvents that facilitate the reaction.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. This involves the use of industrial reactors and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield a pyridine oxide derivative, while reduction may produce a reduced diazepane ring.
Aplicaciones Científicas De Investigación
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions. For example, it may inhibit enzyme activity or block receptor signaling.
Comparación Con Compuestos Similares
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(Pyridin-2-yl)pyrimidine derivatives and 3-(Pyridin-2-yl)triimidazotriazine share structural similarities.
Uniqueness: The unique combination of the diazepane ring and pyridine moiety in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
922178-65-2 |
|---|---|
Fórmula molecular |
C11H15N3O |
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
(3R)-3-(pyridin-2-ylmethyl)-1,4-diazepan-2-one |
InChI |
InChI=1S/C11H15N3O/c15-11-10(13-6-3-7-14-11)8-9-4-1-2-5-12-9/h1-2,4-5,10,13H,3,6-8H2,(H,14,15)/t10-/m1/s1 |
Clave InChI |
ZQDHZZZNDACKQK-SNVBAGLBSA-N |
SMILES isomérico |
C1CN[C@@H](C(=O)NC1)CC2=CC=CC=N2 |
SMILES canónico |
C1CNC(C(=O)NC1)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-(2-Butoxyethoxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625175.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine](/img/structure/B12625180.png)



![1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone](/img/structure/B12625196.png)


![3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625220.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12625232.png)

